2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate
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Overview
Description
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclohexyl group, a phenyl group, and a tryptophan derivative, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl 4-(4-pentylcyclohexyl)benzoate
- 2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl 3-(4-butylcyclohexyl)propanoate
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is unique due to its combination of a cyclohexyl group, a phenyl group, and a tryptophan derivative. This structure provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C35H37ClN2O4 |
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Molecular Weight |
585.1 g/mol |
IUPAC Name |
[2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl] 2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C35H37ClN2O4/c1-2-5-23-8-10-24(11-9-23)25-12-14-26(15-13-25)33(39)22-42-35(41)32(38-34(40)27-16-18-29(36)19-17-27)20-28-21-37-31-7-4-3-6-30(28)31/h3-4,6-7,12-19,21,23-24,32,37H,2,5,8-11,20,22H2,1H3,(H,38,40) |
InChI Key |
KPZWSCPQCJMCGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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